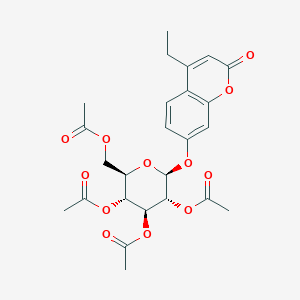![molecular formula C24H29N3O2 B14959188 4-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B14959188.png)
4-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the dimethylphenyl and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and carbonyl compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Alkyl halides, amines, carbonyl compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one: shares structural similarities with other piperazine derivatives, such as:
Uniqueness
The uniqueness of 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C24H29N3O2 |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C24H29N3O2/c1-17-7-9-21(10-8-17)27-16-20(15-23(27)28)24(29)26-13-11-25(12-14-26)22-6-4-5-18(2)19(22)3/h4-10,20H,11-16H2,1-3H3 |
Clé InChI |
WKEGAYHKNJNCKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=CC(=C4C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B14959116.png)


![1-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B14959133.png)
![2-(ethylsulfanyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959142.png)
![N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}-2-(phenylsulfonyl)acetamide](/img/structure/B14959146.png)



methanone](/img/structure/B14959169.png)
![7-methyl-9-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14959171.png)

![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959178.png)
![methyl {7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B14959186.png)
